molecular formula C20H21F2NO4 B2911792 4-(2,4-Difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one CAS No. 1241146-12-2

4-(2,4-Difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one

Cat. No.: B2911792
CAS No.: 1241146-12-2
M. Wt: 377.388
InChI Key: UGHUXPBCKKOLQH-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one is a synthetic azetidin-2-one derivative of interest in medicinal chemistry and drug discovery research. The compound features a β-lactam (azetidin-2-one) core structure, a privileged scaffold in pharmaceutical development . Its molecular formula is C20H21F2NO4, and it has a molecular weight of 377.4 g/mol . The azetidin-2-one ring is a key structural motif found in a wide range of biologically active molecules. Beyond the well-known β-lactam antibiotics, azetidinone derivatives have demonstrated diverse therapeutic potentials in scientific research, including investigations into antiviral , anticancer , and antidiabetic activities . For instance, certain azetidinone compounds have been explored as modulators of the GPR119 receptor for metabolic disorders , while others have shown inhibitory activity against viruses such as human coronavirus and influenza A . The specific pharmacological profile of this compound is a subject for ongoing research. This product is provided for research purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(2,4-difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO4/c1-3-26-11-10-23-18(14-9-8-13(21)12-15(14)22)19(20(23)24)27-17-7-5-4-6-16(17)25-2/h4-9,12,18-19H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHUXPBCKKOLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(C(C1=O)OC2=CC=CC=C2OC)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2,4-Difluorophenyl)-1-(2-ethoxyethyl)-3-(2-methoxyphenoxy)azetidin-2-one, identified by its CAS number 1241146-12-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H21F2NO4C_{20}H_{21}F_2NO_4 with a molecular weight of 377.4 g/mol. The structural characteristics of this compound contribute to its biological activity and interaction with various biological targets.

PropertyValue
CAS Number1241146-12-2
Molecular FormulaC20H21F2NO4C_{20}H_{21}F_2NO_4
Molecular Weight377.4 g/mol

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. Some key findings include:

  • Anti-inflammatory Activity : Studies have demonstrated that the compound inhibits pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.
  • Antitumor Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cell lines, indicating potential use in oncology.
  • Enzyme Inhibition : The compound has been noted to inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

The mechanisms underlying the biological activity of this compound are not fully elucidated but are hypothesized to involve:

  • Interaction with Receptors : The presence of fluorine atoms may enhance binding affinity to certain receptors involved in inflammation and cancer progression.
  • Modulation of Signaling Pathways : It is believed to affect signaling pathways related to cell survival and proliferation.

Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in murine models. Results showed a significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.

Study 2: Anticancer Properties

In vitro studies involving various cancer cell lines (e.g., breast and lung cancer) demonstrated that treatment with the compound resulted in dose-dependent cytotoxicity. Mechanistic studies indicated that apoptosis was mediated through mitochondrial pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and its analogs:

Compound Name (Reference) Substituents (Positions) Key Features
Target Compound 4-(2,4-F₂C₆H₃), 1-(CH₂CH₂OEt), 3-(2-MeOC₆H₄O) Combines fluorine, ethoxyethyl, and methoxyphenoxy for balanced properties.
1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a) 1-(4-MeOC₆H₄), 3-(PhO), 4-(Ph) Lacks fluorine; methoxy and phenyl groups may reduce metabolic stability.
3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (3b) 3-(2,4-Cl₂C₆H₃O), 1-(4-MeOC₆H₄), 4-(Ph) Chlorine substituents increase steric bulk and electron-withdrawing effects.
4-(4-Chlorophenyl)-1-phenyl-3-tosylazetidin-2-one (3j) 4-(4-ClC₆H₄), 1-(Ph), 3-(TsO) Tosyl group enhances reactivity in nucleophilic ring-opening reactions.
4-(2-Methoxyphenyl)-3,3-dimethyl-1-phenylazetidin-2-one (20) 4-(2-MeOC₆H₄), 3,3-(Me₂), 1-(Ph) Dimethyl groups increase steric hindrance, reducing ring strain.

Key Advantages of the Target Compound

Fluorine Synergy : The 2,4-difluorophenyl group balances lipophilicity and electronic effects, improving bioavailability over chlorinated analogs (e.g., 3b) .

Ether Chain Flexibility : The 2-ethoxyethyl group enhances solubility relative to aromatic substituents (e.g., 3a’s phenyl group) .

Methoxy Phenoxy Stability: The 2-methoxyphenoxy group provides steric protection against β-lactamase hydrolysis compared to unsubstituted phenoxy analogs .

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